3-Hexyl-2-methyl-1H-indole

Lipophilicity XLogP3 Membrane Permeability

3-Hexyl-2-methyl-1H-indole (CAS 52604-11-2) is a fully substituted indole bearing a hexyl chain at position 3 and a methyl group at position 2 of the pyrrole ring, with a molecular formula of C15H21N and a molecular weight of 215.33 g/mol. This compound belongs to the class of 2,3-disubstituted indoles, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceutical agents.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 52604-11-2
Cat. No. B15470056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyl-2-methyl-1H-indole
CAS52604-11-2
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C15H21N/c1-3-4-5-6-9-13-12(2)16-15-11-8-7-10-14(13)15/h7-8,10-11,16H,3-6,9H2,1-2H3
InChIKeyXTSIBGDKLFSXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyl-2-methyl-1H-indole (CAS 52604-11-2): Procuring a Purpose-Built 2,3-Disubstituted Indole Scaffold


3-Hexyl-2-methyl-1H-indole (CAS 52604-11-2) is a fully substituted indole bearing a hexyl chain at position 3 and a methyl group at position 2 of the pyrrole ring, with a molecular formula of C15H21N and a molecular weight of 215.33 g/mol [1]. This compound belongs to the class of 2,3-disubstituted indoles, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceutical agents [2]. Unlike simpler indoles, the dual alkyl substitution pattern on both the 2- and 3-positions confers distinct physicochemical properties, including elevated lipophilicity and altered electron density on the heterocyclic core, which directly influence its behavior in biological assays, synthetic transformations, and analytical detection workflows [3].

Why Generic Indole Analogs Cannot Replace 3-Hexyl-2-methyl-1H-indole in Structure-Dependent Workflows


Indole derivatives are not interchangeable commodities. The presence of both the 3-hexyl and 2-methyl groups on the same indole core directly determines three key selection-critical parameters: (i) GC retention index and mass spectral fragmentation pattern, which govern reliable identification in forensic and quality-control settings [1]; (ii) lipophilicity (computed XLogP3), which impacts membrane permeability, protein binding, and assay compatibility [2]; and (iii) the specific molecular weight and exact mass required for unambiguous high-resolution mass spectrometric (HRMS) confirmation [3]. Swapping in the unmethylated analog 3-hexyl-1H-indole or the unalkylated analog 2-methylindole will produce diverging chromatographic signals, mass spectral fingerprints, and physicochemical properties that can lead to false negatives, inaccurate quantification, or failed synthetic reactions—particularly in regulated analytical or GMP manufacturing environments where identity and purity specifications are non-negotiable.

3-Hexyl-2-methyl-1H-indole: Head-to-Head Quantitative Differentiation Against Closest Analogs


Increased Lipophilicity (ΔXLogP3 = +0.2) vs. Unmethylated Analog 3-Hexyl-1H-indole

3-Hexyl-2-methyl-1H-indole exhibits a computed XLogP3 of 5.4, which is 0.2 log units higher than the XLogP3 of 5.2 for the unmethylated analog 3-hexyl-1H-indole (CAS 52604-06-5), as calculated by the XLogP3 3.0 algorithm in PubChem [1][2]. Although the difference is modest, in structure-activity relationship (SAR) campaigns involving 3-alkylindole scaffolds, even a ΔlogP of 0.2 can shift compound ranking within a congeneric series and influence permeability coefficients across lipid bilayers [3].

Lipophilicity XLogP3 Membrane Permeability Physicochemical Properties

Exact Mass Differentiation of +14.0156 Da for Unambiguous HRMS Identification vs. 3-Hexyl-1H-indole

The computed exact mass of 3-hexyl-2-methyl-1H-indole is 215.1674 Da (monoisotopic), which is 14.0156 Da heavier than the exact mass of 3-hexyl-1H-indole (201.1517 Da), corresponding exactly to the mass of a methylene (–CH2–) group [1][2]. This mass difference translates into distinct extracted ion chromatogram (EIC) windows and non-overlapping isotopic envelopes during HRMS analysis, eliminating the risk of co-elution-based misidentification that can occur when the two compounds are handled in the same analytical batch [3].

High-Resolution Mass Spectrometry (HRMS) Exact Mass Forensic Analysis Analytical Chemistry

Exclusive Inclusion in the 'Mass Spectra of Designer Drugs 2024' Forensic Library vs. 3-Hexylindole

3-Hexyl-2-methyl-1H-indole is explicitly catalogued in the 'Mass Spectra of Designer Drugs 2024' GC-MS spectral library (Wiley-VCH), a specialized database curated for the forensic identification of newly emerging psychoactive substances and their precursors [1]. In contrast, the unmethylated comparator 3-hexyl-1H-indole (CAS 52604-06-5) is listed only in the general-purpose KnowItAll Mass Spectral Library and Wiley Registry of Mass Spectral Data—broad analytical databases that lack the curated, context-specific annotations of the designer drug library [2]. This curated inclusion is a documented, third-party validation of the compound's forensic relevance and supports its use as a certified reference standard for method validation in toxicology and law enforcement laboratories.

GC-MS Library Designer Drugs Forensic Chemistry Synthetic Cannabinoids

Core Scaffold Match to JWH-Class Synthetic Cannabinoids vs. Unsubstituted Indole Analogs

The 2-methyl-3-hexyl substitution pattern of the target compound directly mirrors the core indole scaffold of JWH-class synthetic cannabinoids, notably JWH-004 (1-hexyl-2-methyl-3-(1-naphthoyl)indole), which displays nanomolar affinity for CB1 (Ki = 48 ± 13 nM) and CB2 (Ki = 4 ± 1.5 nM) receptors [1]. The 3-hexyl analog lacking the 2-methyl group lacks this critical structural feature of the known bioactive pharmacophore. While no direct binding data are available for 3-hexyl-2-methyl-1H-indole itself, SAR studies on aminoalkylindoles establish that the 2-methyl substituent on the indole ring is a key determinant of cannabinoid receptor interaction, and its removal is known to significantly alter both CB1 and CB2 binding profiles [2][3].

Synthetic Cannabinoid Research JWH-004 Aminoalkylindole CB1/CB2 Receptor

Optimal Procurement and Application Scenarios for 3-Hexyl-2-methyl-1H-indole Based on Verified Differentiation Evidence


Forensic Toxicology Reference Standard for GC-MS Identification of Synthetic Cannabinoid Precursors

The exclusive inclusion of 3-hexyl-2-methyl-1H-indole in the 'Mass Spectra of Designer Drugs 2024' library [1] makes it the compound of choice for accredited forensic laboratories performing method validation, instrument calibration, and proficiency testing for synthetic cannabinoid screening panels. Its exact mass of 215.1674 Da provides a clean, non-interfering HRMS signal that serves as a chromatographic system-suitability check marker [2]. Procurement of this specific compound—rather than the unmethylated 3-hexylindole—ensures spectral library matching accuracy and admissibility of analytical results in forensic casework, where chain-of-custody and reference-standard traceability are subject to legal scrutiny.

Medicinal Chemistry Starting Material for JWH-Class Cannabinoid Analog Synthesis

For research groups synthesizing novel aminoalkylindole-based cannabinoid ligands, 3-hexyl-2-methyl-1H-indole serves as an advanced intermediate harboring the pre-installed 2-methyl-3-hexyl substitution pattern found in the bioactive JWH-004 scaffold (CB1 Ki = 48 nM, CB2 Ki = 4 nM) [3]. This eliminates the need for sequential alkylation steps at both the 2- and 3-positions, potentially reducing overall synthetic step count by one to two stages compared to starting from unsubstituted or mono-substituted indole precursors. SAR literature confirms that the 2-methyl substituent is a critical determinant of cannabinoid receptor binding affinity [3], making this compound a strategically advantageous procurement choice for structure-activity relationship expansion programs.

Physicochemical Property Benchmarking in 3-Alkylindole SAR Campaigns

In systematic medicinal chemistry programs evaluating the impact of alkyl chain length and methylation patterns on 3-alkylindole bioactivity—such as those targeting myeloperoxidase (MPO) inhibition—3-hexyl-2-methyl-1H-indole provides a defined, high-lipophilicity data point (XLogP3 = 5.4) that extends the property range of a congeneric series beyond the unmethylated analog (XLogP3 = 5.2) [4][5]. This 0.2 logP shift, while modest, fills a discrete gap in the lipophilicity continuum when profiling analog sets for permeability-solubility trade-offs, making the compound a useful comparator for structure-property relationship (SPR) analysis in lead optimization.

Impurity Profiling and Reference Standard Qualification in GMP Oligonucleotide Synthesis

The indole scaffold's propensity to form process-related impurities during manufacturing of heterocyclic intermediates creates a need for well-characterized reference materials. 3-Hexyl-2-methyl-1H-indole, with its defined molecular weight (215.33 g/mol), exact mass (215.1674 Da), and publicly accessible mass spectral data [6], can serve as a negative control or system-suitability standard when developing HPLC/HRMS methods for detecting indole-related impurities in regulated active pharmaceutical ingredient (API) manufacturing. Its distinct exact mass delta of +14.0156 Da relative to the demethylated analog [4] provides a built-in mass-labeling distinction that simplifies peak annotation in complex impurity chromatograms.

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